1-(Chroman-3-yl)prop-2-en-1-one
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Overview
Description
1-(Chroman-3-yl)prop-2-en-1-one: is an organic compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chroman-3-yl)prop-2-en-1-one can be synthesized through various synthetic routes. One common method involves the condensation of chroman-3-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in ethanol, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions: 1-(Chroman-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chroman-3-yl prop-2-en-1-one derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The chroman ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted chroman derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Chroman-3-yl prop-2-en-1-one derivatives.
Reduction: Chroman-3-yl prop-2-en-1-ol derivatives.
Substitution: Substituted chroman derivatives with various functional groups.
Scientific Research Applications
1-(Chroman-3-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral agents.
Industry: Utilized in the development of new materials and as intermediates in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Chroman-3-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Chroman-4-one: Similar in structure but lacks the prop-2-en-1-one moiety.
Chroman-2-one: Another chroman derivative with different biological activities.
Chroman-3-yl prop-2-en-1-ol: The reduced form of 1-(Chroman-3-yl)prop-2-en-1-one
Uniqueness: this compound is unique due to its combination of the chroman ring and the prop-2-en-1-one moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C12H12O2 |
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Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H12O2/c1-2-11(13)10-7-9-5-3-4-6-12(9)14-8-10/h2-6,10H,1,7-8H2 |
InChI Key |
OMFKTRFQLUGNAR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
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